molecular formula C11H18N2O2S B1461498 N-methyl-4-(methylamino)-N-(propan-2-yl)benzene-1-sulfonamide CAS No. 1094377-22-6

N-methyl-4-(methylamino)-N-(propan-2-yl)benzene-1-sulfonamide

Cat. No. B1461498
CAS RN: 1094377-22-6
M. Wt: 242.34 g/mol
InChI Key: DZSMJRABVFFJPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-4-(methylamino)-N-(propan-2-yl)benzene-1-sulfonamide, commonly known as PMSF, is a potent serine protease inhibitor that has been widely used in biochemical research. This compound is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. PMSF is commonly used as a reversible inhibitor of serine proteases, including trypsin, chymotrypsin, and thrombin.

Mechanism of Action

PMSF inhibits serine proteases by reacting with the active site serine residue of the enzyme. This reaction forms a stable covalent bond between PMSF and the enzyme, preventing the enzyme from catalyzing its normal substrate. PMSF is a reversible inhibitor, meaning that the covalent bond between PMSF and the enzyme can be broken by the addition of a reducing agent such as dithiothreitol.
Biochemical and Physiological Effects:
PMSF has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro, PMSF has been shown to inhibit the activity of various serine proteases, including trypsin, chymotrypsin, and thrombin. In vivo, PMSF has been shown to inhibit platelet aggregation and reduce thrombus formation in animal models. PMSF has also been shown to reduce inflammation and tissue damage in animal models of acute lung injury and ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

PMSF has several advantages as a serine protease inhibitor for lab experiments. It is a potent and reversible inhibitor of serine proteases, making it useful for studying the function of these enzymes in biological systems. PMSF is also relatively stable and easy to handle, making it a convenient reagent for biochemical research. However, PMSF has some limitations as well. It is not effective against all serine proteases, and its activity can be affected by pH, temperature, and other factors. PMSF can also react with other nucleophiles in biological samples, leading to nonspecific inhibition of enzymes.

Future Directions

There are several future directions for research on PMSF. One area of interest is the development of more specific and potent inhibitors of serine proteases for use in drug development. Another area of interest is the study of the physiological and pathological roles of serine proteases in various biological systems, including blood coagulation, inflammation, and cancer. Finally, the development of new methods for the synthesis and purification of PMSF and other serine protease inhibitors could lead to more efficient and cost-effective reagents for biochemical research.

Scientific Research Applications

PMSF is widely used in biochemical research as a reversible inhibitor of serine proteases. This compound has been used to study the function of various proteases in biological systems, including blood coagulation, fibrinolysis, and inflammation. PMSF is commonly used to inhibit trypsin and chymotrypsin during protein purification and characterization. It is also used to inhibit thrombin during the isolation of platelets from blood.

properties

IUPAC Name

N-methyl-4-(methylamino)-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-9(2)13(4)16(14,15)11-7-5-10(12-3)6-8-11/h5-9,12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSMJRABVFFJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-4-(methylamino)-N-(propan-2-yl)benzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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